Sinigrin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sinigrin can be synthesized through the biosynthesis pathway from the amino acid methionine . The process involves multiple steps, including the formation of intermediate compounds that eventually lead to the production of this compound.
Industrial Production Methods: Industrial extraction of this compound typically involves the use of cold methanol, boiling methanol, or boiling water to extract glucosinolates from plant tissues . The cold methanol extraction method has been shown to be effective and less hazardous compared to other methods .
Types of Reactions:
Hydrolysis: this compound undergoes enzymatic hydrolysis by myrosinase to produce allyl isothiocyanate.
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: this compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions:
Myrosinase: Used for the hydrolysis of this compound to produce allyl isothiocyanate.
Oxidizing Agents: Various oxidizing agents can be used to oxidize this compound under controlled conditions.
Reducing Agents: Specific reducing agents can be employed to reduce this compound.
Major Products Formed:
Allyl Isothiocyanate: Formed from the hydrolysis of this compound by myrosinase.
Oxidation Products: Various oxidation products can be formed depending on the oxidizing agents and conditions used.
Scientific Research Applications
Sinigrin has been extensively studied for its therapeutic benefits and applications in various fields :
Chemistry: Used as a reference material in procedures for the isolation and identification of glucosinolates.
Biology: Studied for its role in plant defense mechanisms and its interactions with enzymes like myrosinase.
Medicine: Exhibits anti-cancer, antibacterial, antifungal, antioxidant, anti-inflammatory, and wound healing properties
Mechanism of Action
The mechanism of action of sinigrin involves its enzymatic hydrolysis by myrosinase to produce allyl isothiocyanate . Allyl isothiocyanate exerts its effects by modulating various molecular targets and pathways, including the inhibition of pro-inflammatory cytokines, enhancement of antioxidant enzyme levels, and regulation of the cAMP signaling pathway . These actions contribute to its therapeutic effects, such as anti-inflammatory and anti-cancer properties .
Comparison with Similar Compounds
Glucoraphanin: Found in broccoli and other cruciferous vegetables, hydrolyzed to produce sulforaphane.
Sinalbin: Found in white mustard (Sinapis alba), hydrolyzed to produce p-hydroxybenzyl isothiocyanate.
Sinigrin’s unique properties and diverse applications make it a compound of significant interest in scientific research and various industries.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxybut-3-enimidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO9S2/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18)/b11-6+/t5-,7-,8+,9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZOWSSBXJXFOR-PTGZALFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3952-98-5 (mono-potassium salt) | |
Record name | Sinigrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sinigrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
534-69-0 | |
Record name | Sinigrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sinigrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
125 - 127 °C | |
Record name | Sinigrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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